molecular formula C16H13BrN4O5S B410703 N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide

N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide

Cat. No.: B410703
M. Wt: 453.3g/mol
InChI Key: LIAPRXRFGAXEKK-UHFFFAOYSA-N
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Description

N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromo-phenoxy group, an acetyl-hydrazinocarbothioyl moiety, and a nitro-benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 4-Bromo-phenoxyacetic acid: This can be achieved by reacting 4-bromo-phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-bromo-phenoxyacetic acid is then acetylated using acetic anhydride to form 2-(4-bromo-phenoxy)-acetyl chloride.

    Hydrazinocarbothioylation: The acetyl chloride is reacted with thiosemicarbazide to form the hydrazinocarbothioyl intermediate.

    Coupling with 2-nitro-benzamide: Finally, the hydrazinocarbothioyl intermediate is coupled with 2-nitro-benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The phenoxy and acetyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted phenoxy derivatives.

Scientific Research Applications

N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-phenoxyacetic acid: Shares the bromo-phenoxy group but lacks the acetyl-hydrazinocarbothioyl and nitro-benzamide moieties.

    2-Nitro-benzamide: Contains the nitro-benzamide group but lacks the bromo-phenoxy and acetyl-hydrazinocarbothioyl moieties.

Uniqueness

N-{N’-[2-(4-Bromo-phenoxy)-acetyl]-hydrazinocarbothioyl}-2-nitro-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H13BrN4O5S

Molecular Weight

453.3g/mol

IUPAC Name

N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]-2-nitrobenzamide

InChI

InChI=1S/C16H13BrN4O5S/c17-10-5-7-11(8-6-10)26-9-14(22)19-20-16(27)18-15(23)12-3-1-2-4-13(12)21(24)25/h1-8H,9H2,(H,19,22)(H2,18,20,23,27)

InChI Key

LIAPRXRFGAXEKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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